

m-tolylboronic acid pinacol ester chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-(*m*-tolyl)-1,3,2-dioxaborolane

Cat. No.: B1302309

[Get Quote](#)

An In-depth Technical Guide to m-Tolylboronic Acid Pinacol Ester

Introduction

m-Tolylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, is an organoboron compound that serves as a critical building block in modern organic synthesis. Boronic acid pinacol esters are valued for their stability, ease of handling, and high reactivity in various catalytic reactions compared to their corresponding boronic acids. [1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of m-tolylboronic acid pinacol ester, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science.[2][3]

Chemical Properties and Structure

The defining feature of m-tolylboronic acid pinacol ester is the covalent bond between a tolyl group (a methylated phenyl ring) and the boron atom of a pinacolato ligand. The pinacol group enhances the compound's stability, making it less prone to dehydration and easier to handle and store than m-tolylboronic acid itself.[1]

Chemical Identifiers

- IUPAC Name: 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane

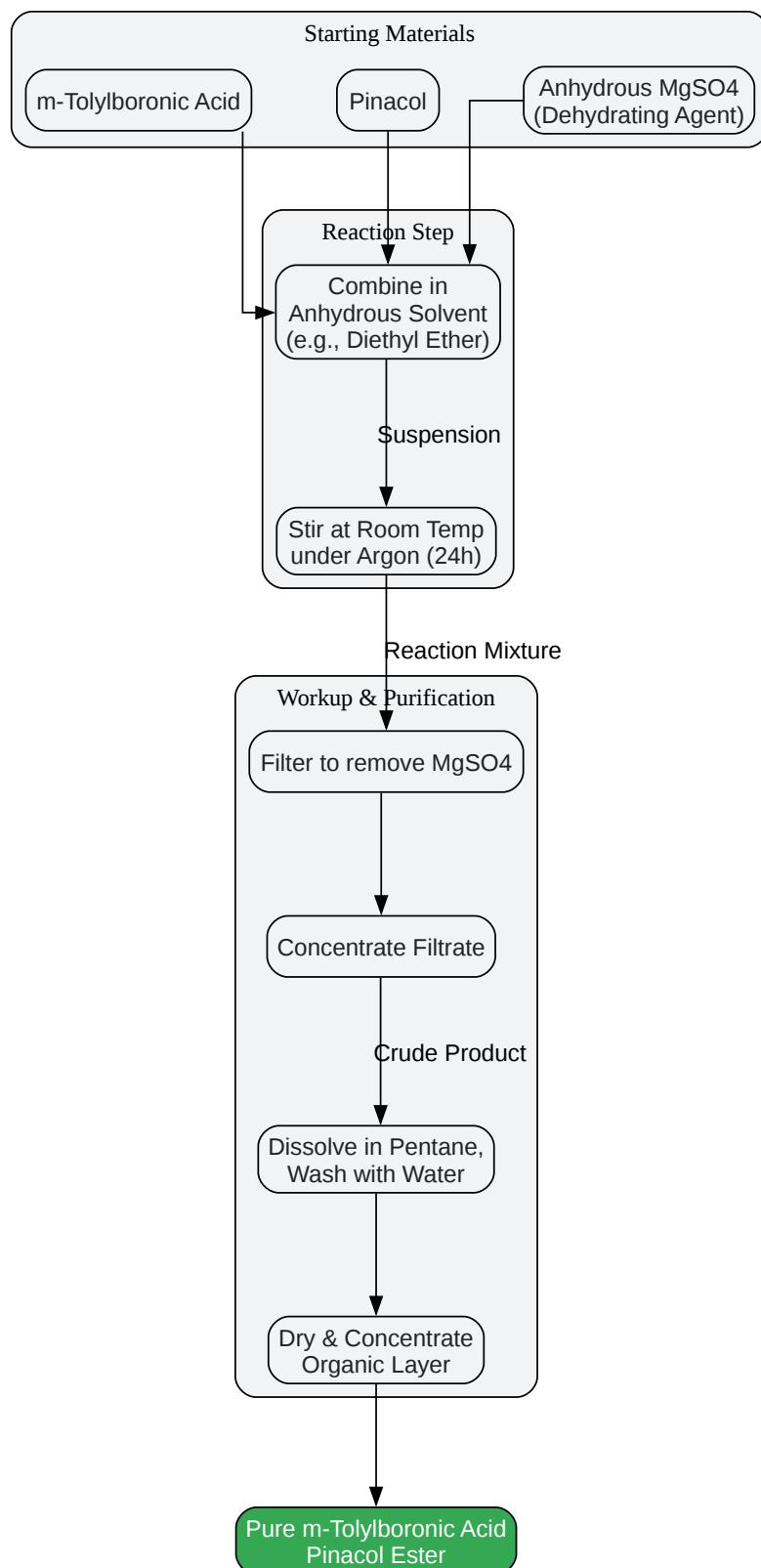
- CAS Number: 253342-48-2
- Molecular Formula: C₁₃H₁₉BO₂^[4]
- InChI Key: XDKYCZBGHPGKEP-UHFFFAOYSA-N

Physicochemical Data

The quantitative properties of m-tolylboronic acid pinacol ester are summarized in the table below for easy reference.

Property	Value	Units
Molecular Weight	218.10	g/mol
Appearance	Solid	-
Melting Point	34.0 to 38.0 ^[4]	°C
Boiling Point	307.2 (Predicted) ^[4]	°C
Density	0.98 (Predicted) ^[4]	g/cm ³

Synthesis and Experimental Protocols


Arylboronic acid pinacol esters are commonly synthesized through the esterification of a boronic acid with pinacol. This method is straightforward and generally high-yielding.

General Experimental Protocol: Esterification of m-Tolylboronic Acid

This protocol describes a general procedure for the synthesis of m-tolylboronic acid pinacol ester from m-tolylboronic acid and pinacol.

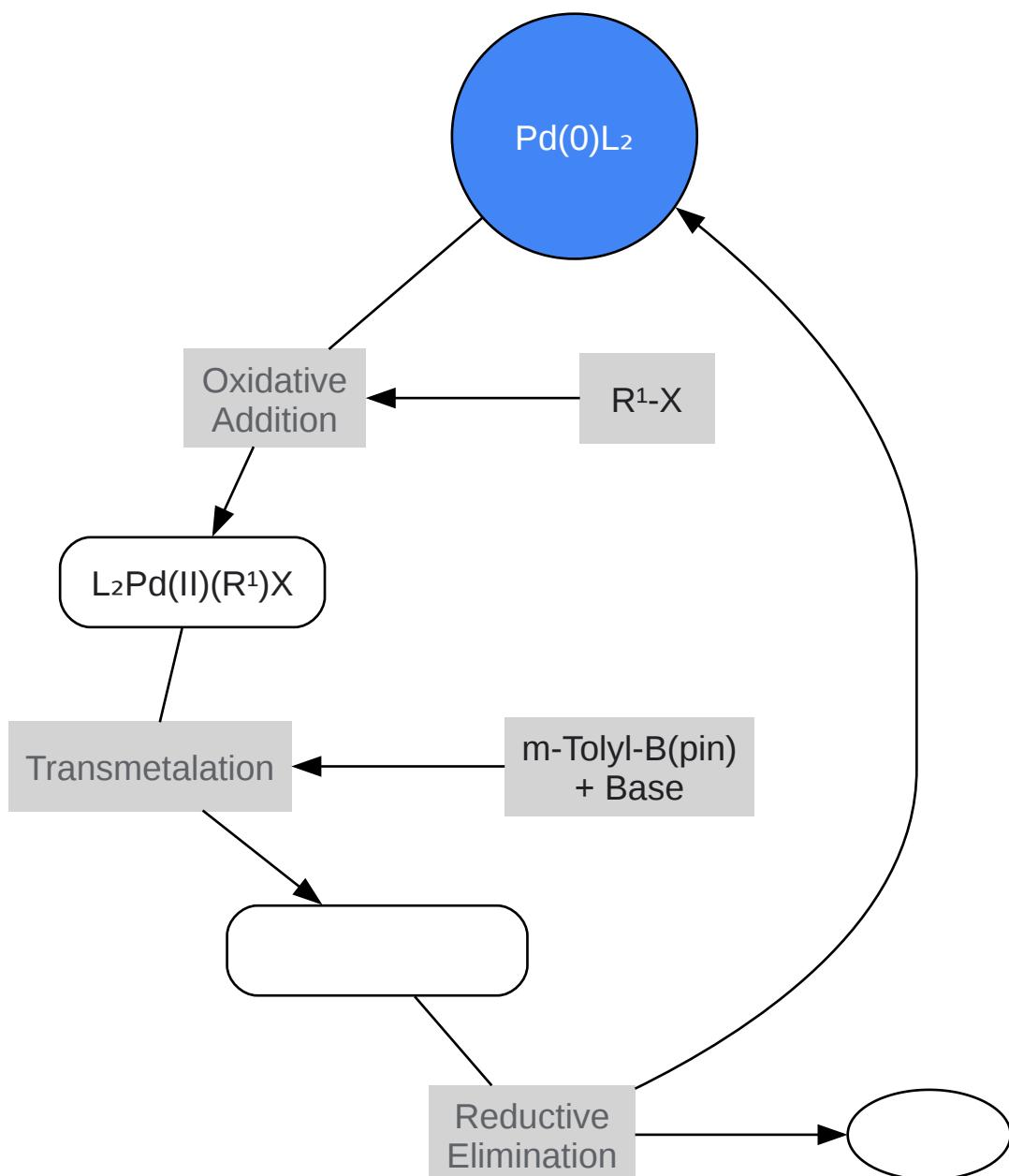
- Reagents and Setup: An oven-dried flask is charged with m-tolylboronic acid (1.0 equiv), pinacol (1.0 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).^[5]

- Solvent Addition: Anhydrous diethyl ether or a similar aprotic solvent is added to the flask to create a suspension.[5]
- Reaction: The suspension is stirred under an inert atmosphere (e.g., argon) at room temperature for approximately 24 hours.[5]
- Workup: The solid magnesium sulfate is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.[5]
- Purification: The crude material is dissolved in a nonpolar solvent like pentane and washed with water to remove any remaining pinacol or other water-soluble impurities. The organic layer is dried over magnesium sulfate, filtered, and concentrated.[5]
- Final Product: The resulting product can be further purified by distillation or recrystallization to yield analytically pure m-tolylboronic acid pinacol ester.[5]

[Click to download full resolution via product page](#)

General workflow for the synthesis of m-tolylboronic acid pinacol ester.

Applications in Drug Development and Organic Synthesis


Boronic acid pinacol esters are indispensable reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura coupling reaction.^{[3][6]} This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron compound and an organohalide, providing a powerful method for constructing complex molecular frameworks.^{[7][8]}

The Suzuki-Miyaura coupling is widely used in the pharmaceutical industry to synthesize biaryl and substituted styrene motifs, which are common structural features in many drug candidates.^{[2][6]} m-Tolylboronic acid pinacol ester allows for the introduction of a tolyl group, a structural component present in numerous biologically active molecules. The stability and reactivity of the pinacol ester make it an ideal coupling partner, often providing higher yields and tolerating a wider range of functional groups compared to the free boronic acid.^[1]

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.^[8]

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an organohalide (R^1-X), inserting the palladium into the carbon-halide bond. This forms a Pd(II) complex.^[8]
- **Transmetalation:** The organic group from the boronic ester (R^2) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer of the tolyl group to the palladium complex, displacing the halide.^{[9][10]}
- **Reductive Elimination:** The two organic groups (R^1 and R^2) on the palladium complex are coupled together, forming the new C-C bond and the final product (R^1-R^2). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.^{[8][10]}

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- To cite this document: BenchChem. [m-tolylboronic acid pinacol ester chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302309#m-tolylboronic-acid-pinacol-ester-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com